molecular formula C11H12BrNO B2390956 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 2166768-68-7

8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2390956
CAS RN: 2166768-68-7
M. Wt: 254.127
InChI Key: NUXNCVXLTIPWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound belonging to the class of isoquinolines. It is a heterocyclic compound with a fused ring structure composed of one oxygen and two nitrogen atoms. 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been extensively studied due to its potential applications in medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been used as a starting material for the synthesis of a variety of biologically active molecules. In organic synthesis, 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been used as a reagent for the synthesis of a variety of heterocyclic compounds. In materials science, 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been used as a starting material for the synthesis of a variety of polymers materials.

Mechanism of Action

The mechanism of action of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs. In addition, 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to inhibit the activity of certain receptors in the central nervous system, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting that it may have a pharmacological effect. In addition, 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to inhibit the activity of certain receptors in the central nervous system, suggesting that it may have a therapeutic effect.

Advantages and Limitations for Lab Experiments

The advantages of using 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one in laboratory experiments include its low cost, easy availability, and its ability to be used in a variety of synthetic reactions. The major limitation of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one include further research into its mechanism of action, its potential therapeutic and pharmacological effects, and its potential applications in medicinal chemistry, organic synthesis, and materials science. In addition, further research into the synthesis of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives is also needed to explore its potential use in a variety of synthetic reactions. Finally, further research is needed to explore the potential toxicity of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives.

Synthesis Methods

The synthesis of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is achieved through the nucleophilic substitution reaction of 3-nitro-3,4-dihydroisoquinolin-1(2H)-one with bromine in the presence of a base. The reaction is carried out in anhydrous conditions at room temperature and yields a white crystalline product. The reaction can be monitored by thin layer chromatography (TLC) and the product can be isolated by column chromatography.

properties

IUPAC Name

8-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-7-4-3-5-8(12)9(7)10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXNCVXLTIPWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=CC=C2)Br)C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

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